![molecular formula C26H18S2 B14407987 1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] CAS No. 83759-10-8](/img/structure/B14407987.png)
1,1'-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] is an organic compound characterized by the presence of ethyne (acetylene) and phenylsulfanyl groups attached to benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] typically involves the coupling of ethyne with 4-(phenylsulfanyl)benzene derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the ethyne group, forming a saturated hydrocarbon.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the phenylsulfanyl groups can form interactions with proteins or enzymes, potentially inhibiting their activity. The ethyne group can participate in π-π interactions with aromatic systems, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-(Ethyne-1,2-diyl)bis[4-methylbenzene]: Similar structure but with methyl groups instead of phenylsulfanyl groups.
1,1’-(Ethyne-1,2-diyl)bis[4-ethynylbenzene]: Contains ethynyl groups instead of phenylsulfanyl groups.
1,1’-(Ethyne-1,2-diyl)bis[4-bromobenzene]: Bromine atoms replace the phenylsulfanyl groups.
Uniqueness
1,1’-(Ethyne-1,2-diyl)bis[4-(phenylsulfanyl)benzene] is unique due to the presence of both ethyne and phenylsulfanyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
83759-10-8 |
|---|---|
Formule moléculaire |
C26H18S2 |
Poids moléculaire |
394.6 g/mol |
Nom IUPAC |
1-phenylsulfanyl-4-[2-(4-phenylsulfanylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C26H18S2/c1-3-7-23(8-4-1)27-25-17-13-21(14-18-25)11-12-22-15-19-26(20-16-22)28-24-9-5-2-6-10-24/h1-10,13-20H |
Clé InChI |
VAKOHRHYRNGMPX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC2=CC=C(C=C2)C#CC3=CC=C(C=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


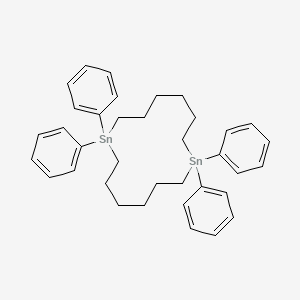
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
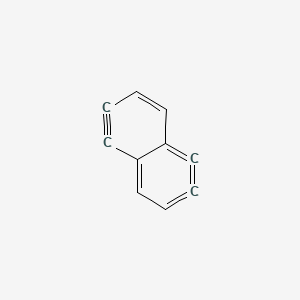

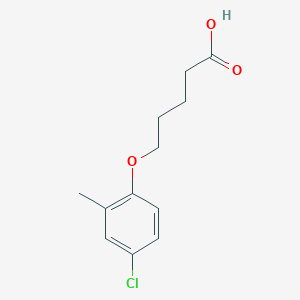
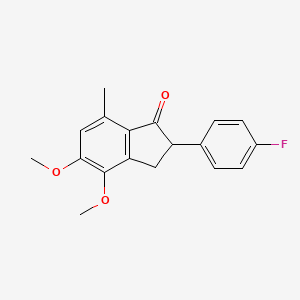
![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
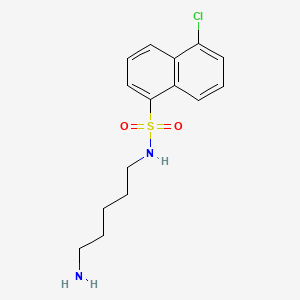

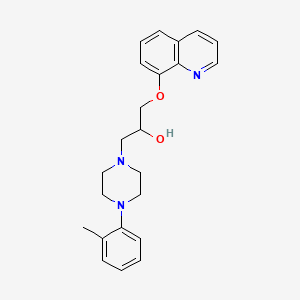
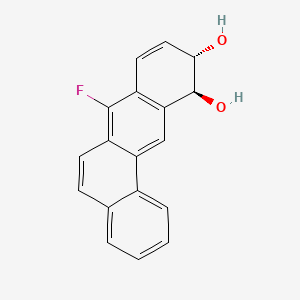
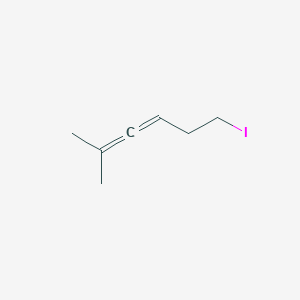

![9-[2-(Bromomethyl)naphthalen-1-YL]phenanthrene](/img/structure/B14407977.png)
